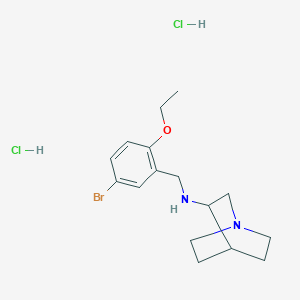![molecular formula C19H24N2O3S B4745625 2-methyl-N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4745625.png)
2-methyl-N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide
Vue d'ensemble
Description
2-methyl-N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide, also known as ML297, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit promising results in various preclinical studies. In
Mécanisme D'action
2-methyl-N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide acts by selectively inhibiting the TRESK channel, which leads to a decrease in neuronal excitability. This mechanism of action is unique and has the potential to provide a new approach to the treatment of neurological disorders. This compound has been found to be highly selective for the TRESK channel and does not affect other ion channels, which reduces the risk of side effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent and selective activity against the TRESK channel. This leads to a decrease in neuronal excitability, which has been found to be effective in reducing pain and preventing seizures in preclinical studies. This compound has also been found to exhibit good pharmacokinetic properties, which makes it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-methyl-N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide is its unique mechanism of action, which has the potential to provide a new approach to the treatment of neurological disorders. This compound has also been found to exhibit good pharmacokinetic properties, which makes it a promising candidate for further development. However, one of the limitations of this compound is that it has only been studied in preclinical models, and further research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 2-methyl-N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide. One of the main areas of focus is to determine the safety and efficacy of this compound in humans. Clinical trials are needed to determine the optimal dosage and administration of this compound for the treatment of neurological disorders. Another area of focus is to explore the potential of this compound for the treatment of other diseases that are associated with ion channel dysfunction. This compound has the potential to provide a new approach to the treatment of various diseases and has opened up new avenues for research in this field.
Applications De Recherche Scientifique
2-methyl-N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit potent and selective activity against a specific type of ion channel called the TRESK channel. The TRESK channel is responsible for regulating the excitability of neurons and is involved in various neurological disorders such as migraine, epilepsy, and chronic pain. This compound has been found to be effective in reducing pain and preventing seizures in preclinical studies.
Propriétés
IUPAC Name |
3-(methanesulfonamido)-2-methyl-N-[3-(3-methylphenyl)propyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-14-7-4-8-16(13-14)9-6-12-20-19(22)17-10-5-11-18(15(17)2)21-25(3,23)24/h4-5,7-8,10-11,13,21H,6,9,12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWUIVGIXFAIIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCCNC(=O)C2=C(C(=CC=C2)NS(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(5-cyclohexyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B4745547.png)
![2-(4-chlorophenyl)-2-oxoethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B4745554.png)
![2-({5-[(1,3-benzothiazol-2-ylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-hydroxyethyl)acetamide](/img/structure/B4745558.png)

![3-[5-(2,3-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B4745570.png)
![N,N'-1,4-butanediylbis[3-(1,3-benzodioxol-5-yl)acrylamide]](/img/structure/B4745571.png)
![4-{[(3-acetylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4745578.png)

![3-(1,3-benzodioxol-5-yl)-6-methyl-4-(1-pyrrolidinylcarbonyl)isoxazolo[5,4-b]pyridine](/img/structure/B4745612.png)

![3-[(4-fluorophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4745627.png)
![N-(3-bromobenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4745632.png)
![1-(2,2-dimethylpropanoyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4745638.png)

